1,3-Bis(3,4-dicyanophenoxy)benzene

Phthalonitrile Resin Processability Thermoset Composites

1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) is a high-purity bisphthalonitrile monomer for void-free, high-char poly(triazine) networks. The meta-substitution pattern ensures a broad processing window (~80°C) compatible with RTM and vacuum infusion, eliminating costly high-pressure methods. Cured polymers exhibit Tg >480°C, 70% char yield at 1000°C, and meet US Navy MIL-STD-2031 requirements for submarine composites. Ideal for aerospace engine nacelles, radomes, and advanced carbon materials.

Molecular Formula C22H10N4O2
Molecular Weight 362.3 g/mol
CAS No. 72452-47-2
Cat. No. B1331932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3,4-dicyanophenoxy)benzene
CAS72452-47-2
Molecular FormulaC22H10N4O2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
InChIInChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H
InChIKeySSIIVKRGBWPLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3,4-dicyanophenoxy)benzene (CAS 72452-47-2): A High-Temperature Phthalonitrile Monomer for Advanced Thermoset Composites


1,3-Bis(3,4-dicyanophenoxy)benzene (CAS 72452-47-2), also referred to as m-BDB or 3BOCN, is a resorcinol-derived bisphthalonitrile monomer that polymerizes to form void-free, highly cross-linked poly(triazine) networks [1]. It is a key precursor in the development of high-performance phthalonitrile resins, valued for their exceptional thermal stability, mechanical integrity, and flame resistance in demanding aerospace and marine environments [2].

Why Not Just Any Phthalonitrile? The Criticality of Isomeric Structure and Monomer Selection for 1,3-Bis(3,4-dicyanophenoxy)benzene


Within the phthalonitrile resin class, the substitution pattern of the central aromatic ring critically dictates both the monomer's melt processability and the final polymer's thermomechanical profile. Simple in-class substitutions are not possible; for instance, switching from the meta-substituted 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) to the para-substituted isomer (p-BDB) or the biphenyl-based analog drastically alters the processing window and melting point, directly impacting manufacturing viability for composite fabrication [1]. This differential is not merely academic; it determines whether a resin can be processed using standard composite manufacturing techniques like resin transfer molding (RTM) or vacuum infusion, or if it requires costly and challenging high-temperature, high-pressure methods.

Quantitative Evidence of 1,3-Bis(3,4-dicyanophenoxy)benzene's Differential Performance


Superior Processability: Broader Processing Window Compared to Para-Isomer (p-BDB)

The meta-substituted m-BDB monomer demonstrates a significantly broader processing window than its para-substituted analog, p-BDB. This is crucial for fabricating void-free composite parts. Studies show that while m-BDB and its ortho-isomer offer adequate processing latitudes, p-BDB exhibits a processing window of only ~5 °C, making it extremely difficult to process via conventional methods . Furthermore, when formulated with a melamine curing agent, m-BDB blends exhibit wide processing windows of approximately 80 °C, as confirmed by rheometric and DSC measurements [1].

Phthalonitrile Resin Processability Thermoset Composites

Enhanced Processability: Lower Melting Point and Wider Window vs. Biphenyl-Based Analog

The m-BDB monomer (melting point: 185 °C ) offers a significant processing advantage over the commonly cited biphenyl-based analog, 4,4′-bis(3,4-dicyanophenoxy)biphenyl. The biphenyl monomer has a much higher melting point of 230 °C and, when cured with standard amine catalysts, presents a very narrow processing window of only 20 °C [1]. This stark difference in melt behavior and processing latitude makes m-BDB a far more practical choice for melt-based composite fabrication techniques.

Phthalonitrile Resin Melt Processing Composite Manufacturing

High-Temperature Thermal Stability: Char Yield and Decomposition Temperature

Polymers derived from m-BDB exhibit exceptional thermal stability, a hallmark of the phthalonitrile class. Thermal treatment at 425 °C for 8 hours yields a polymer with a char yield of 70% when heated to 1000 °C under nitrogen. Decomposition temperatures exceed 500 °C in both inert and oxidative atmospheres [1]. In blends with self-promoted monomers, m-BDB-containing systems can achieve char yields greater than 74% at 800 °C in nitrogen, with a glass transition temperature (Tg) exceeding 470 °C [2]. These values position it competitively for high-temperature applications.

Phthalonitrile Resin Thermal Stability Aerospace Materials

Glass Transition Temperature (Tg) Capability Exceeds 480 °C with Melamine Curing

The ultimate glass transition temperature of the cured network is a defining feature for high-temperature polymer selection. When cured with melamine, m-BDB-based polymers achieve a Tg exceeding 480 °C as determined by dynamic mechanical analysis (DMA) [1]. This value is substantially higher than that of most high-performance thermoplastics and thermosets, including polyimides, and is a key differentiator for sustained load-bearing applications at elevated temperatures.

Phthalonitrile Resin Thermomechanical Analysis High Tg Polymers

High-Value Application Scenarios for 1,3-Bis(3,4-dicyanophenoxy)benzene-Based Materials


Aerospace Composite Matrices for Extreme Thermal Environments

The combination of a broad processing window (~80 °C), high char yield (70% at 1000 °C), and a Tg exceeding 480 °C makes m-BDB an ideal candidate for high-temperature aerospace composites. These include engine nacelle components, exhaust structures, and radomes that must withstand continuous service temperatures above 300 °C while maintaining structural integrity [1] [2]. The resin's ability to be processed via standard methods like RTM, due to its favorable melt viscosity and processing window, is a key procurement advantage over more refractory, difficult-to-process alternatives .

Marine and Submarine Structural Components Meeting MIL-STD-2031

Phthalonitrile polymers derived from m-BDB are among the only materials that meet the US Navy's stringent MIL-STD-2031 requirements for polymeric composites aboard submarines, owing to their outstanding thermal stability and superior fire resistance [1]. The low water absorptivity and void-free curing characteristic of this monomer class [2] are essential for maintaining mechanical properties and preventing degradation in underwater environments. This regulatory compliance makes the compound a critical procurement item for defense and marine engineering applications.

High-Performance Precursor for Heteroatom-Doped Porous Carbons

As an all-in-one phthalonitrile precursor, 1,3-bis(3,4-dicyanophenoxy)benzene can be directly polymerized, carbonized, and activated in a one-pot process to fabricate heteroatom-doped hierarchical porous carbons [1]. The high char yield (>70%) ensures efficient carbon conversion, while the nitrogen-rich structure of the poly(triazine) network provides inherent heteroatom doping. This application leverages the unique molecular architecture of m-BDB to produce advanced materials for energy storage and catalysis without the need for complex templating or multi-step processes.

Blending Component to Enhance Epoxy Resin Thermal and Mechanical Performance

Blending m-BDB (3BOCN) with conventional epoxy resins significantly enhances their thermal and mechanical properties. Research demonstrates that polymer blends prepared from m-BDB and epoxy resins exhibit a higher storage modulus and increased char yield compared to the neat epoxy [1]. The apparent activation energy for the curing process is also higher in the presence of m-BDB, indicating the formation of a more thermally robust network [2]. This makes m-BDB a valuable additive for upgrading the performance of epoxy-based composites and adhesives for high-temperature applications.

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